1-Hexyl-2,3-dimethylimidazolium chloride
Overview
Description
1-Hexyl-2,3-dimethylimidazolium chloride is an ionic liquid, a type of salt that remains in a liquid state at room temperature. This compound is part of the imidazolium family, known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that imidazolium-based ionic liquids, such as 1-hexyl-2,3-dimethylimidazolium chloride, are often used as solvents and catalysts in various chemical reactions .
Mode of Action
Imidazolium-based ionic liquids are known to enhance the rate of chemical reactions . They can form ionic bonds with other substances, which could potentially influence the reaction dynamics .
Biochemical Pathways
It has been suggested that imidazolium-based ionic liquids can play a role in the synthesis of bioactive organic compounds .
Result of Action
It has been suggested that imidazolium-based ionic liquids can influence the surface and bulk properties of aqueous solutions, behaving as short-chain cationic surfactants and showing aggregation behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect its properties in aqueous solutions . Furthermore, it has been suggested that imidazolium-based ionic liquids can increase the hydrophobicity of certain substances .
Biochemical Analysis
Biochemical Properties
1-Hexyl-2,3-dimethylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing transition states and enhancing reaction rates. For instance, it has been observed to interact with enzymes involved in esterification and alkylation reactions, thereby increasing their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and ionic interactions, which help in stabilizing the enzyme-substrate complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain biochemical reactions and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it has been shown to influence pathways related to lipid metabolism and energy production, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and ionic nature.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as mitochondria or the endoplasmic reticulum, can influence its effects on cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2,3-dimethylimidazolium chloride can be synthesized through a quaternization reaction. This involves the reaction of 1-hexylimidazole with methyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the desired ionic liquid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is often carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2,3-dimethylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The chloride ion in the compound can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts to replace the chloride ion.
Major Products:
Oxidation Products: Various oxidized forms of the imidazolium cation.
Reduction Products: Reduced forms of the imidazolium cation.
Substitution Products: New ionic liquids with different anions.
Scientific Research Applications
1-Hexyl-2,3-dimethylimidazolium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium chloride: Similar in structure but with a different substitution pattern on the imidazole ring.
1-Butyl-2,3-dimethylimidazolium chloride: Differing by the length of the alkyl chain.
1-Ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a shorter alkyl chain.
Uniqueness: 1-Hexyl-2,3-dimethylimidazolium chloride stands out due to its specific combination of alkyl chain length and substitution pattern, which imparts unique solubility, thermal stability, and reactivity properties. These characteristics make it particularly suitable for applications requiring high thermal stability and low volatility .
Properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.ClH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQEXWJEPRHLV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370149 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455270-59-4 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-hexyl-2,3-dimethylimidazolium chloride interact with β-cyclodextrin, and what are the implications of this interaction?
A1: this compound forms a 1:1 inclusion complex with β-cyclodextrin. [] This means that one molecule of the ionic liquid interacts with one molecule of β-cyclodextrin. The interaction occurs through the insertion of the alkyl side chain of the ionic liquid into the hydrophobic cavity of β-cyclodextrin. [] The imidazolium ring itself does not enter the cavity. [] This interaction can be utilized for various applications, such as controlled release systems, where β-cyclodextrin can encapsulate the ionic liquid and release it under specific conditions.
Q2: How was the interaction strength between this compound and β-cyclodextrin determined?
A2: The association constant (Ka), which represents the strength of the interaction, was determined using multiple techniques: * Competitive fluorescence method: This method utilizes a fluorescent probe that competes with the ionic liquid for binding to β-cyclodextrin. [] Changes in fluorescence intensity upon the addition of the ionic liquid provide information about the binding affinity. * Conductivity measurements: The formation of the inclusion complex affects the ionic conductivity of the solution, allowing for the determination of Ka. []* ¹⁹F NMR measurements: This technique was employed for ionic liquids containing fluorine atoms. [] Changes in the chemical shifts of fluorine nuclei upon complexation with β-cyclodextrin provided insights into the binding event.
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